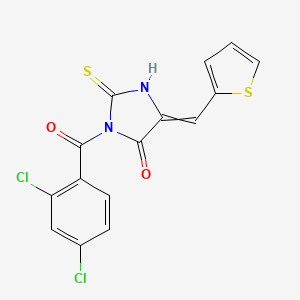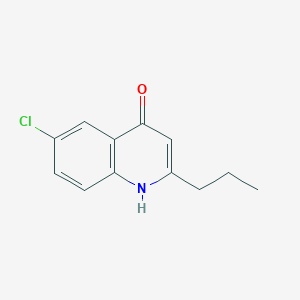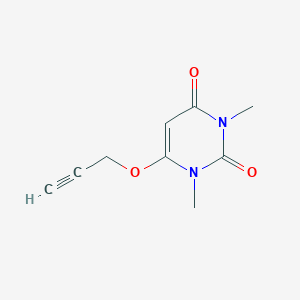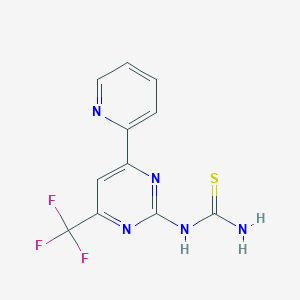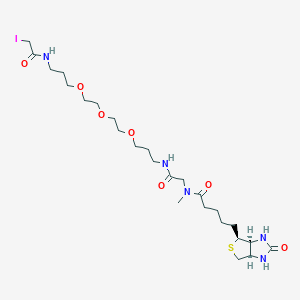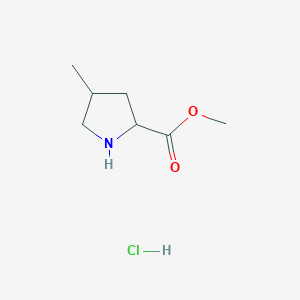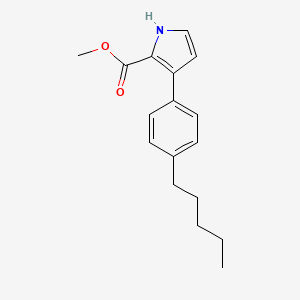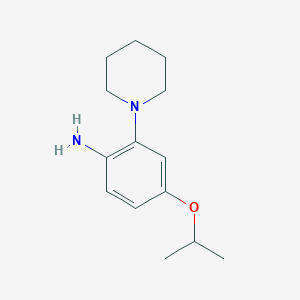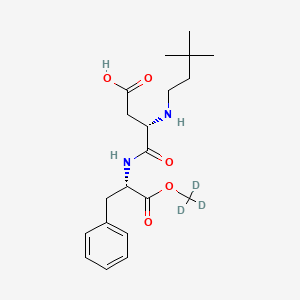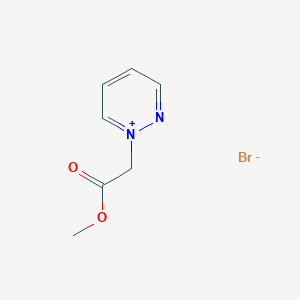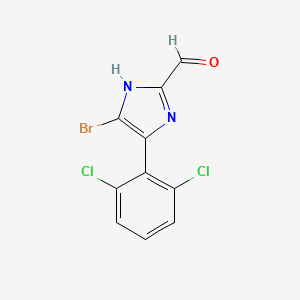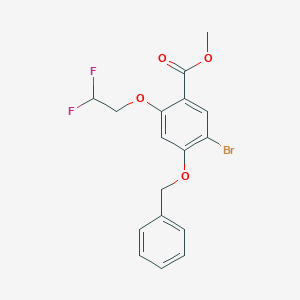
Methyl 4-(benzyloxy)-5-bromo-2-(2,2-difluoroethoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(benzyloxy)-5-bromo-2-(2,2-difluoroethoxy)benzoate is a complex organic compound that belongs to the class of benzoates This compound is characterized by the presence of a benzyloxy group, a bromine atom, and a difluoroethoxy group attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(benzyloxy)-5-bromo-2-(2,2-difluoroethoxy)benzoate typically involves multiple steps. One common synthetic route starts with the preparation of the benzoate core, followed by the introduction of the benzyloxy group, bromine atom, and difluoroethoxy group. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired substitutions and additions occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(benzyloxy)-5-bromo-2-(2,2-difluoroethoxy)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups in place of the bromine atom.
Applications De Recherche Scientifique
Methyl 4-(benzyloxy)-5-bromo-2-(2,2-difluoroethoxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Methyl 4-(benzyloxy)-5-bromo-2-(2,2-difluoroethoxy)benzoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways and processes, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Methyl 4-(benzyloxy)-5-bromo-2-(2,2-difluoroethoxy)benzoate include:
- Methyl 2,4-difluorobenzoate
- Benzofuran derivatives
- Difluoromethylated compounds
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in specific research and industrial applications where these properties are desired.
Propriétés
Formule moléculaire |
C17H15BrF2O4 |
|---|---|
Poids moléculaire |
401.2 g/mol |
Nom IUPAC |
methyl 5-bromo-2-(2,2-difluoroethoxy)-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C17H15BrF2O4/c1-22-17(21)12-7-13(18)15(8-14(12)24-10-16(19)20)23-9-11-5-3-2-4-6-11/h2-8,16H,9-10H2,1H3 |
Clé InChI |
ZHXPYKGZKBFVTI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1OCC(F)F)OCC2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


